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Abstract

XL765, also known as Voxtalisib or SAR245409, is a potent, orally bioavailable small molecule
that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of
rapamycin (mTOR).[1][2] This dual inhibitory action allows XL765 to target two critical nodes in
a signaling pathway frequently dysregulated in cancer, leading to the suppression of tumor cell
growth, proliferation, and survival.[2] This technical guide provides an in-depth overview of the
chemical structure, physicochemical and pharmacological properties, mechanism of action, and
key experimental data related to XL765.

Chemical Identity and Physicochemical Properties

XL765 is a pyridopyrimidinone derivative with the chemical formula C13H14N60.[1][3][4] Its
chemical structure and key identifying information are summarized below.

Table 1: Chemical Identification of XL765
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Identifier

Value

Systematic (IUPAC) Name

2-Amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-
yl)pyrido[2,3-d]pyrimidin-7(8H)-one[1][3][4]

Synonyms

Voxtalisib, SAR245409[1][3][4]

CAS Number

934493-76-2[1][3][4]

Molecular Formula

C13H14N60O[1][3][4]

Molecular Weight

270.29 g/mol [1][3]

InChl Key

RGHYDLZMTYDBDT-UHFFFAOY SA-N[1][4]

Table 2: Physicochemical Properties of XL765

Property Value
Appearance Light yellow or white solid powder[3][4]
N DMSO: 12 mg/mL; Insoluble in water and
Solubility
ethanol[3]
Purity >98%(3]
Storage Store at -20°CJ[3][4]

Pharmacological Properties and Mechanism of

Action

XL765 is a potent, ATP-competitive inhibitor of both PI3K and mTOR kinases.[5] Its primary
mechanism of action involves the dual inhibition of these two key enzymes in the

PISK/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival,

and metabolism.

Target Inhibition

XL765 exhibits potent inhibitory activity against all Class | PI3K isoforms and mTOR. The half-

maximal inhibitory concentrations (IC50) are summarized in the table below.
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Table 3: In Vitro Inhibitory Activity of XL765

Target IC50 (nM)
PI3Ka (p110a) 39[4][6]
PI3KP (p110B) 110[4]
PI3K3 (p1103) 9[4]

PI3Ky (p110y) 43[4][6]
mTORC1 160[6]
mTORC?2 910[6]
DNA-PK 150[6]

Signaling Pathway Inhibition

By inhibiting PI3K and mTOR, XL765 effectively blocks downstream signaling events. This
leads to the suppression of phosphorylation of key effector proteins, including AKT, S6
ribosomal protein, and 4E-BP1.[4] This inhibition of downstream signaling ultimately results in
cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[4]
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Figure 1: XL765 Inhibition of the PIBK/mTOR Signaling Pathway.
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Key Experimental Data and Protocols

The efficacy of XL765 has been demonstrated in various preclinical models. Below are
summaries of key experiments and the general methodologies employed.

In Vitro Cell Proliferation and Apoptosis Assays

» Objective: To determine the effect of XL765 on the viability and apoptosis of cancer cell lines.
o Methodology:

o Cell Culture: Cancer cell lines (e.g., glioma, breast, prostate) are cultured in appropriate
media.[4]

o Treatment: Cells are treated with varying concentrations of XL765 for a specified duration
(e.g., 72 hours).

o Viability Assay: Cell viability is assessed using a standard method such as the MTT or
CellTiter-Glo assay.

o Apoptosis Assay: Apoptosis is measured by methods such as Annexin V/Propidium lodide
staining followed by flow cytometry.

e Results: XL765 demonstrates dose-dependent inhibition of cell proliferation and induction of
apoptosis in various tumor cell lines.[4]

Western Blot Analysis of Pathway Inhibition

o Objective: To confirm the inhibition of the PIBK/mTOR pathway by XL765.

o Methodology:
o Cell Treatment: Cancer cells are treated with XL765 for a short period (e.g., 2 hours).
o Protein Extraction: Whole-cell lysates are prepared.

o Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a
membrane, and probed with antibodies specific for phosphorylated and total AKT, S6, and
4E-BP1.
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¢ Results: Treatment with XL765 leads to a significant reduction in the phosphorylation levels
of AKT, S6, and 4E-BP1, confirming pathway inhibition.[4]
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Figure 2: General Workflow for Western Blot Analysis.

In Vivo Xenograft Tumor Models

o Objective: To evaluate the anti-tumor efficacy of XL765 in a living organism.
e Methodology:

o Tumor Implantation: Human cancer cells are subcutaneously implanted into
immunocompromised mice.

o Treatment Administration: Once tumors reach a palpable size, mice are treated with
XL765 (e.g., via oral gavage) or a vehicle control.

o Tumor Measurement: Tumor volume is measured regularly throughout the study.

o Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of
pathway inhibition by Western blot or immunohistochemistry.

o Results: Oral administration of XL765 leads to significant tumor growth inhibition in various
xenograft models, with sustained pathway suppression observed in tumor tissues.[4]

Clinical Development

XL765 (Voxtalisib) has been evaluated in several clinical trials for the treatment of various solid
tumors and hematological malignancies, including lymphomas.[3] These trials have aimed to
assess its safety, tolerability, pharmacokinetics, and preliminary efficacy.

Conclusion

XL765 is a potent dual inhibitor of PI3K and mTOR with demonstrated preclinical anti-cancer
activity. Its ability to simultaneously block two key nodes in a critical oncogenic signaling
pathway makes it an important molecule in the field of cancer drug development. The data
summarized in this guide highlight its well-characterized mechanism of action and provide a
foundation for further research and clinical investigation.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1193789?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193789?utm_src=pdf-body
https://www.benchchem.com/product/b1193789?utm_src=pdf-body
https://www.benchchem.com/product/b1193789?utm_src=pdf-body
https://www.medkoo.com/products/5973
https://www.benchchem.com/product/b1193789?utm_src=pdf-body
https://lktlabs.com/product/xl-765/
https://www.benchchem.com/product/b1193789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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